3-(1H-苯并咪唑-2-基)-1H-吲唑

描述

Benzimidazole derivatives are organic compounds containing a benzene ring fused to an imidazole ring . They are known for their wide range of biological activities and are used in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, vibrational spectroscopy and quantum computational studies have been used to investigate the optimized geometrical structure, electronic, and vibrational features of similar compounds .Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions. For example, they can act as ligands in the formation of organometallic complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques. For example, the UV-vis spectrum, HOMO and LUMO energies, and the potential energy distribution can be investigated .科学研究应用

c-ABL Inhibition

化合物3-苯并咪唑-2-基-1H-吲唑已被开发为受体酪氨酸激酶(RTK)抑制剂项目的替代支架。研究表明,该化合物的某些衍生物是酶c-ABL的有效抑制剂,在癌症研究和治疗中具有重要意义(Mcbride et al., 2006)。

结构性质

一项研究回顾了NH-苯并咪唑类化合物(包括1H-苯并咪唑和1H-吲唑)的结构和性质(包括晶体学、核磁共振和理论计算),为这些化合物的分子结构和行为提供了见解(Elguero et al., 2013)。

腐蚀抑制

苯并咪唑衍生物,包括与3-(1H-苯并咪唑-2-基)-1H-吲唑相关的化合物,已被研究其在酸性环境中抑制低碳钢腐蚀的有效性。这种应用在工业和工程背景中具有重要意义(Yadav et al., 2013)。

合成变异性

研究表明,从常见中间体合成各种N-芳基吲唑和苯并咪唑,展示了这些化合物在制药和化学合成中的多功能性和适应性(Wray & Stambuli, 2010)。

抗癌应用

合成Hazole化合物,包括2H-吲唑,并在抗癌研究中评估,突显了这些化合物在肿瘤学中的潜力。值得注意的是,在某些复合物中稳定2H-吲唑互变异构体是前所未有的,展示了在癌症治疗中的新应用(Büchel et al., 2011)。

抗真菌活性

苯并咪唑衍生物显示出高抗真菌活性,特别是对灰霉菌的活性,展示了它们在农业和制药应用中的潜力(Zhang et al., 2012)。

作用机制

Target of Action

The primary targets of 3-(1H-Benzimidazol-2-YL)-1H-indazole are Aurora kinase A and Cyclin-dependent kinase 2 (CDK2) . These kinases play crucial roles in cell cycle regulation, making them potential targets for anticancer therapy .

Mode of Action

3-(1H-Benzimidazol-2-YL)-1H-indazole interacts with its targets, Aurora kinase A and CDK2, leading to changes in their activity . .

Biochemical Pathways

The compound’s interaction with Aurora kinase A and CDK2 affects the cell cycle regulation pathways . The downstream effects of these interactions could potentially include altered cell proliferation and growth, which are key factors in cancer development and progression .

Result of Action

The molecular and cellular effects of 3-(1H-Benzimidazol-2-YL)-1H-indazole’s action are likely related to its interaction with its targets and the subsequent impact on cell cycle regulation . This could potentially lead to altered cell growth and proliferation, which are key factors in the development and progression of cancer .

安全和危害

未来方向

属性

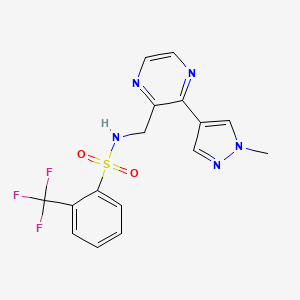

IUPAC Name |

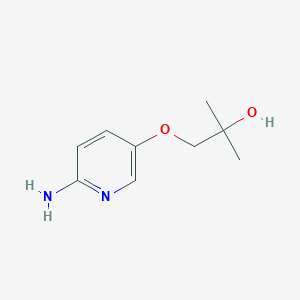

2-(1H-indazol-3-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)13(18-17-10)14-15-11-7-3-4-8-12(11)16-14/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKFRFMSUBOCIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Benzimidazol-2-YL)-1H-indazole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2445526.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate](/img/structure/B2445529.png)

![ethyl 3-[[4-(trifluoromethoxy)phenyl]carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2445531.png)

![6-N-(2-methoxyphenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2445541.png)

![2-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}benzoic acid](/img/structure/B2445542.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2445543.png)